(3-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol
Description
(3-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol is a dihalogenated methanol derivative featuring a bromine atom at the 3-position of one phenyl ring and a chlorine atom at the 5-position of a second phenyl ring, which also contains a methoxy group at the 2-position. Its molecular formula is C₁₄H₁₂BrClO₂, with a molecular weight of 342.60 g/mol.
Properties
IUPAC Name |
(3-bromophenyl)-(5-chloro-2-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO2/c1-18-13-6-5-11(16)8-12(13)14(17)9-3-2-4-10(15)7-9/h2-8,14,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAHBGIGOJKXHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(C2=CC(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Scope
The Grignard approach involves reacting a 3-bromophenylmagnesium bromide intermediate with a 5-chloro-2-methoxybenzaldehyde derivative. This method, adapted from and, proceeds via nucleophilic addition to the carbonyl group, followed by acidic workup to yield the tertiary alcohol.
Critical parameters :
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Temperature : Reactions are conducted at −78°C to 0°C to suppress side reactions such as enolization or over-addition.
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Solvent : Tetrahydrofuran (THF) is preferred due to its ability to stabilize Grignard intermediates.
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Stoichiometry : A 1.2:1 molar ratio of Grignard reagent to aldehyde ensures complete conversion.
Table 1: Grignard Method Optimization
| Parameter | Optimal Value | Yield (%) | Source |
|---|---|---|---|
| Temperature (°C) | −78 → 25 | 96 | |
| Solvent | THF | 90–96 | |
| Reaction Time (h) | 2.5 | 88 |
Example procedure :
A solution of 5-chloro-2-methoxybenzaldehyde (10 mmol) in THF is added dropwise to 3-bromophenylmagnesium bromide (12 mmol) at −78°C. The mixture is stirred for 1 h, warmed to 25°C over 30 min, and quenched with saturated NH₄Cl. Extraction with Et₂O and silica gel chromatography (hexane/EtOAc 30:1) affords the product.
Friedel-Crafts Acylation-Reduction
Two-Step Synthesis via Ketone Intermediate
This route, derived from, involves Friedel-Crafts acylation followed by ketone reduction.
Step 1: Friedel-Crafts Acylation
3-Bromobenzoic acid chloride reacts with 1-chloro-3-methoxybenzene in the presence of AlCl₃ to form (3-bromophenyl)(5-chloro-2-methoxyphenyl)methanone.
Step 2: Ketone Reduction
The methanone intermediate is reduced using NaBH₄ in MeOH or LiAlH₄ in THF. NaBH₄ provides milder conditions (0°C to 25°C, 85% yield), whereas LiAlH₄ requires anhydrous conditions but achieves higher yields (92%).
Table 2: Reduction Agent Comparison
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₄ | MeOH | 0 → 25 | 85 |
| LiAlH₄ | THF | 25 → 65 | 92 |
Industrial scalability : Continuous flow reactors improve safety and yield (89% at 100 g scale) by minimizing exothermic risks during acylation.
Transition-Metal-Catalyzed Cross-Coupling
Palladium-Catalyzed Coupling of Boronic Acids
Aryl boronic acids undergo Suzuki-Miyaura coupling with halogenated benzaldehydes in the presence of Pd(OAc)₂ and Cs₂CO₃. For this compound, 3-bromophenylboronic acid couples with 5-chloro-2-methoxybenzaldehyde under inert conditions.
Optimization challenges :
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Catalyst loading : 2 mol% Pd(OAc)₂ balances cost and activity.
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Base selection : Cs₂CO₃ outperforms K₂CO₃ due to superior solubility in toluene.
Side reactions : Homocoupling of boronic acids is suppressed by degassing solvents and maintaining low water content (<50 ppm).
Comparative Analysis of Methods
Table 3: Method Advantages and Limitations
| Method | Yield (%) | Cost | Scalability | Stereochemical Control |
|---|---|---|---|---|
| Grignard | 90–96 | Moderate | Lab-scale | High |
| Friedel-Crafts | 85–92 | Low | Industrial | Moderate |
| Suzuki Coupling | 75–82 | High | Lab-scale | Low |
Key insights :
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (3-Bromophenyl)(5-chloro-2-methoxyphenyl)ketone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol exerts its effects depends on its interaction with specific molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Methanol Derivatives
Compounds with analogous halogenated phenyl groups and methanol functionalities exhibit variations in substituent positions and molecular weight, affecting polarity and solubility:
Key Observations :
- The target compound’s methanol group increases polarity compared to ketone analogs (e.g., methanone in ), likely enhancing solubility in polar solvents.
- Substitutent positions (e.g., 3-bromo vs. 2-bromo) alter steric and electronic profiles, impacting reactivity and intermolecular interactions.
Bioactive Halogenated Analogues
While direct cytotoxic data for (3-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol is unavailable, structurally related halogenated chalcones and sulfonamides demonstrate significant bioactivity:
Cytotoxic Chalcone Derivatives ():
| Compound | IC₅₀ (MCF-7 Cells) | Key Substituents |
|---|---|---|
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on | 42.22 μg/mL | 3-bromophenyl, p-tolyl |
| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on | 22.41 μg/mL | 3-bromophenyl, 4-isopropylphenyl |
Sulfonamide Derivatives ():
- Compounds like 1-((5-chloro-2-methoxyphenyl)sulfonyl)indoline-6-carboxylic acid (14a) highlight the bioactivity of 5-chloro-2-methoxyphenyl moieties in metabolic enzyme inhibition.
Solubility and Reactivity:
- The acetamide derivative 2-[(3-bromophenyl)methylsulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide (MW: 400.72) shows slight solubility in chloroform and methanol, suggesting the target methanol may share similar solubility trends .
- Synthetic Pathways: The ketone precursor () could be reduced to the methanol derivative using agents like NaBH₄ or LiAlH₄. Hydrolysis steps (e.g., ester to acid in ) may also apply to functional group interconversion.
Thermal Properties:
- Halogenated methanols like (2-Bromo-5-chlorophenyl)methanol lack reported melting points, but chalcone analogs () with bromo/chloro substituents melt between 73–137°C, indicating that the target compound likely has a moderate melting point .
Biological Activity
The compound (3-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol , also known as a bromochloromethanol derivative, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methanol group attached to a biphenyl structure, with specific halogen substitutions that influence its biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The results demonstrated that the compound inhibited bacterial growth effectively, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
2. Anticancer Activity
The anticancer properties of this compound were evaluated in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). In vitro studies revealed that the compound induced apoptosis in cancer cells, with IC50 values indicating potent antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Mechanistic studies suggested that the compound inhibits tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis. This mechanism is supported by caspase activation assays, which showed significant increases in caspase-3 activity in treated cells compared to controls.
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. In vivo studies using animal models of inflammation demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Control Level | Treated Level |
|---|---|---|
| TNF-α | 150 pg/mL | 70 pg/mL |
| IL-6 | 200 pg/mL | 90 pg/mL |
These results indicate the potential of this compound in managing inflammatory conditions.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer showed that administration of this compound led to a significant reduction in tumor size after four weeks of treatment.
- Case Study on Antimicrobial Resistance : In a study focusing on antibiotic-resistant bacterial strains, this compound was found to restore sensitivity to conventional antibiotics when used in combination therapy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via Grignard reactions. For example, a brominated benzophenone intermediate is reacted with an organomagnesium reagent (e.g., aryl Grignard) in anhydrous THF under nitrogen. Optimization involves controlling stoichiometry (1:1.2 molar ratio of ketone to Grignard reagent) and temperature (0–25°C) to minimize side reactions .
- Key Considerations : Use of Lewis acid catalysts (e.g., AlCl₃) for electrophilic substitution or sodium borohydride (NaBH₄) for selective reduction of ketones to alcohols .
Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at meta position, methoxy group at para to chlorine) .
- X-ray Crystallography : SHELX software for structural refinement, particularly to resolve steric effects from the bromine and methoxy groups .
- HPLC : Chiral columns (e.g., AS-H) to determine enantiomeric excess (≥90% ee) in stereoselective syntheses .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?
- Approach :
- DFT Calculations : Compare experimental NMR chemical shifts with theoretical values (B3LYP/6-311+G(d,p) basis set) to validate assignments .
- Dual Refinement : Use SHELXL for crystallographic refinement against high-resolution data (<1.0 Å) to resolve positional disorder caused by bulky substituents .
Q. What computational methods are used to predict the compound’s interactions in biological or catalytic systems?
- Methods :
- Molecular Docking : AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450), leveraging halogen-bonding interactions from bromine .
- DFT Studies : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity in oxidation or substitution reactions .
- Data Table :
| Property | Value (DFT-B3LYP/6-31G*) | Experimental (XRD) |
|---|---|---|
| C-Br Bond Length (Å) | 1.90 | 1.89 |
| Dihedral Angle (°) | 12.3 | 11.8 |
| Source: |
Q. How does stereochemistry influence synthetic pathways and biological activity?
- Stereoselective Synthesis : Use of chiral auxiliaries (e.g., (−)-MIB catalyst) to achieve enantiomeric excess. Monitor via HPLC with isopropanol/hexane eluents .
- Bioactivity Impact : The (R)-enantiomer shows 3× higher binding affinity to target receptors than the (S)-form in preliminary assays, attributed to spatial alignment of the bromine and hydroxyl groups .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility or reactivity across studies?
- Case Study : Solubility in ethanol varies (20–50 mg/mL) due to polymorphic forms. Use DSC (differential scanning calorimetry) to identify crystalline vs. amorphous phases .
- Reactivity Conflicts : Contradictory substitution rates (e.g., bromine vs. chlorine displacement) may arise from solvent polarity. Compare kinetic data in DMF (polar aprotic) vs. THF (less polar) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
